4-[(3,4-Dichlorophenyl)sulfonyl]butan-2-one
Description
Properties
IUPAC Name |
4-(3,4-dichlorophenyl)sulfonylbutan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10Cl2O3S/c1-7(13)4-5-16(14,15)8-2-3-9(11)10(12)6-8/h2-3,6H,4-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEEDEKLRGULQCF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CCS(=O)(=O)C1=CC(=C(C=C1)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10Cl2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10366285 | |
| Record name | 4-[(3,4-dichlorophenyl)sulfonyl]butan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10366285 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
336195-38-1 | |
| Record name | 4-[(3,4-dichlorophenyl)sulfonyl]butan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10366285 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Sulfonylation of Butan-2-one Derivatives with 3,4-Dichlorophenyl Sulfonyl Chloride
One common strategy involves the reaction of 3,4-dichlorophenyl sulfonyl chloride with a butan-2-one derivative under basic or neutral conditions to form the sulfonyl ketone:
- Reactants: 3,4-dichlorophenyl sulfonyl chloride and 4-hydroxybutan-2-one or equivalent nucleophilic butan-2-one derivative.
- Catalysts: Lewis acids such as aluminum chloride or milder bases may be used to facilitate the sulfonylation.
- Solvents: Polar aprotic solvents like dichloromethane or acetonitrile are preferred.
- Temperature: Typically maintained at low to moderate temperatures (0–40 °C) to prevent side reactions.
- Work-up: The reaction mixture is quenched with water, followed by extraction and purification, often by recrystallization or chromatography.
This method leverages the electrophilic sulfonyl chloride reacting with the nucleophilic site on the butan-2-one derivative to form the sulfonyl linkage.
Oxidation of 4-((3,4-Dichlorophenyl)thio)butan-2-one
An alternative approach involves synthesizing the thioether intermediate 4-((3,4-dichlorophenyl)thio)butan-2-one, followed by oxidation to the sulfone:
- Step 1: Formation of the thioether via cross-coupling reactions between 3,4-dichlorophenyl halides and thiol-functionalized butan-2-one derivatives, often catalyzed by palladium or nickel complexes.
- Step 2: Controlled oxidation of the thioether to the sulfone using oxidizing agents like hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), or oxone.
- Reaction conditions: Oxidation is conducted under mild temperatures (0–25 °C) to avoid overoxidation or degradation.
- Advantages: This route offers good control over the oxidation state of sulfur and can yield high purity sulfone products.
This method is supported by research on related compounds where thioether intermediates serve as key precursors to sulfone derivatives.
Research Findings and Reaction Optimization
Ultrasonic Irradiation
Ultrasound-assisted synthesis has been demonstrated to reduce reaction times and improve yields in sulfonylation and related multi-component reactions by enhancing mass transfer and reaction kinetics. This technique could be adapted for the preparation of 4-[(3,4-Dichlorophenyl)sulfonyl]butan-2-one to improve efficiency.
Summary Table of Preparation Methods
Chemical Reactions Analysis
Types of Reactions
4-[(3,4-Dichlorophenyl)sulfonyl]butan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemical Properties and Structure
4-[(3,4-Dichlorophenyl)sulfonyl]butan-2-one is characterized by the following chemical properties:
- Molecular Formula : C10H10Cl2O3S
- Molecular Weight : 281.15 g/mol
- CAS Number : 336195-37-0
- IUPAC Name : 4-(3,4-dichlorophenyl)sulfonylbutan-2-one
The presence of the sulfonyl group enhances its reactivity, making it a suitable candidate for interactions with various biological targets.
Anticancer Activity
Research has indicated that sulfonamide derivatives, including this compound, exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that these compounds can inhibit the growth of colon cancer cells (HT29) with notable IC50 values, suggesting potential therapeutic applications in oncology .
Enzyme Inhibition
The sulfonamide group is known for its ability to form covalent bonds with nucleophilic sites on enzymes. This interaction can lead to the inhibition of enzyme activity, which is particularly relevant in drug design aimed at diseases such as cancer and inflammation. In vitro studies have demonstrated that similar compounds can effectively inhibit specific enzymes involved in critical biological pathways .
Anti-inflammatory Effects
In vitro assays have shown that derivatives of this compound can significantly reduce the expression of inflammatory mediators like iNOS and COX-2 in macrophage cells. The presence of electron-withdrawing groups such as chlorine enhances the anti-inflammatory activity, indicating a potential role in treating inflammatory disorders .
Case Study 1: Anticancer Activity
A study focusing on sulfonamide derivatives demonstrated that several compounds exhibited potent cytotoxicity against HT29 colon cancer cells. The study highlighted the importance of structural modifications in enhancing biological activity and suggested further exploration into the therapeutic potential of these compounds.
Case Study 2: Anti-inflammatory Effects
In a controlled laboratory setting, researchers evaluated the anti-inflammatory effects of various sulfonamide derivatives. Results indicated a significant reduction in inflammatory markers when treated with these compounds, providing insights into their potential use in managing inflammatory diseases.
Mechanism of Action
The mechanism of action of 4-[(3,4-Dichlorophenyl)sulfonyl]butan-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group Variations
Sulfonyl vs. Sulfide Analogs
- 3-[(3,4-Dichlorophenyl)sulfanyl]butan-2-one (CAS: 1477876-35-9): This compound replaces the sulfonyl group with a sulfanyl (thioether) group. Its molecular weight is 249.16 g/mol, slightly lower than the sulfonyl analog due to the absence of two oxygen atoms .
Sulfonyl vs. Methoxy/Hydroxy Substituents
- 4-(3,4-Dimethoxyphenyl)butan-2-one (CAS: 6302-60-9):
The dimethoxy groups are electron-donating, contrasting with the electron-withdrawing dichloro and sulfonyl groups in the target compound. This structural difference may influence solubility and antioxidant activity. Studies show this compound exhibits moderate antioxidant activity in ABTS and DPPH assays (IC₅₀ values comparable to vitamin C) . - The absence of sulfonyl or halogen substituents highlights the role of polar functional groups in redox properties .
Substituent Effects on Bioactivity
Halogenated vs. Non-Halogenated Analogs
- 4-(4-Chlorophenyl)butanoic Acid Derivatives: Substituted butanoic acids with 4-chlorophenyl groups (e.g., entry 13 in ) demonstrate how halogenation affects acidity and receptor binding. However, the ketone backbone and sulfonyl group in the target compound may confer distinct pharmacokinetic profiles .
- Zingerone Dimer and Related Phenolic Ketones: Compounds like zingerone dimer (from Curcuma longa) share the butan-2-one backbone but feature methoxy or hydroxyl groups.
Data Table: Structural and Functional Comparison
Research Implications and Gaps
- Antioxidant Potential: Structural analogs with hydroxyl/methoxy groups outperform the target compound in antioxidant assays, emphasizing the need for empirical studies to evaluate its redox properties.
- Safety : Comparative safety assessments with methoxy or hydroxy analogs are warranted, given the reactivity of sulfonyl and halogen groups.
Biological Activity
4-[(3,4-Dichlorophenyl)sulfonyl]butan-2-one is a synthetic organic compound that has gained attention due to its diverse biological activities. This compound features a sulfonyl group attached to a butanone backbone with a dichlorophenyl substituent, which significantly influences its chemical reactivity and biological interactions.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 285.16 g/mol. The presence of the sulfonyl group enhances the compound's electrophilicity, making it a potential candidate for various biological applications.
The biological activity of this compound primarily stems from its ability to interact with specific proteins and enzymes through covalent bonding. This interaction can lead to the inhibition or modulation of enzymatic pathways, making it relevant in drug design and therapeutic applications.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. The compound's structure allows it to penetrate bacterial cell membranes effectively, leading to enhanced bioactivity against both Gram-positive and Gram-negative bacteria. Studies have shown that its dichloro substituents are crucial for its antimicrobial efficacy, as they increase lipophilicity and reactivity with microbial targets .
Table 1: Antimicrobial Activity Data
| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 2 µg/mL | |
| Escherichia coli | 8 µg/mL | |
| Pseudomonas aeruginosa | 16 µg/mL |
Enzyme Inhibition
This compound has been evaluated for its inhibitory effects on various enzymes, including acetylcholinesterase (AChE) and urease. These activities suggest potential applications in treating conditions like Alzheimer's disease and urinary tract infections.
Table 2: Enzyme Inhibition Data
Case Studies
- Antimicrobial Efficacy : A study demonstrated the compound's effectiveness against multidrug-resistant strains of bacteria, highlighting its potential as a lead compound in antibiotic development .
- Enzyme Interaction : Another investigation focused on the compound's role as an AChE inhibitor, revealing that it could enhance cognitive function in animal models by increasing acetylcholine levels in the synaptic cleft .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that the position and nature of substituents on the phenyl ring significantly impact the biological activity of the compound. The dichloro groups at the 3 and 4 positions enhance both antimicrobial and enzyme inhibitory activities compared to mono-substituted analogs .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-[(3,4-Dichlorophenyl)sulfonyl]butan-2-one?
- Methodological Answer : The compound can be synthesized via sulfonylation of 3,4-dichlorobenzenesulfonyl chloride with a ketone precursor (e.g., butan-2-one derivatives) under basic conditions. For instance, using potassium carbonate as a base in acetonitrile at reflux, followed by purification via column chromatography. Reaction efficiency depends on stoichiometric ratios and solvent polarity .
Q. How is the compound structurally characterized in academic research?
- Methodological Answer : Characterization typically involves:
- NMR Spectroscopy : H and C NMR to confirm sulfonyl and ketone groups. Aromatic protons from the dichlorophenyl ring appear as doublets in δ 7.3–7.8 ppm.
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]+ expected at m/z 321.12 for CHClOS).
- FT-IR : Peaks at ~1350 cm (S=O asymmetric stretch) and ~1150 cm (S=O symmetric stretch) .
Q. What are the key physicochemical properties relevant to experimental design?
- Answer : Critical properties include:
- Solubility : Moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) but limited in water.
- Melting Point : Expected range 120–140°C (varies with purity).
- Stability : Hygroscopic; store under inert atmosphere to prevent hydrolysis of the sulfonyl group .
Advanced Research Questions
Q. How can researchers resolve contradictory data in bioactivity assays involving this compound?
- Methodological Answer : Contradictions may arise from assay conditions (e.g., cell line variability, solvent interference). Mitigation strategies:
- Use standardized protocols (e.g., MTT assay for cytotoxicity with DMSO controls <0.1%).
- Validate results with orthogonal methods (e.g., flow cytometry for apoptosis vs. Western blot for protein markers).
- Reference structurally similar compounds (e.g., sulfonamide derivatives in ) to contextualize activity trends .
Q. What strategies optimize the compound’s yield in multi-step syntheses?
- Answer : Key optimizations include:
- Catalyst Screening : Transition-metal catalysts (e.g., Pd/C for dehalogenation steps).
- Reaction Monitoring : TLC or HPLC to track intermediates and minimize side products.
- Temperature Control : Lower temperatures (<60°C) to preserve sulfonyl group integrity during coupling reactions .
Q. How does the sulfonyl group influence the compound’s reactivity in biological systems?
- Answer : The sulfonyl moiety enhances electrophilicity, facilitating interactions with nucleophilic residues (e.g., cysteine in enzyme active sites). Computational modeling (e.g., molecular docking) can predict binding affinities to targets like cyclooxygenase-2 (COX-2) or kinases. Compare with non-sulfonylated analogs to isolate sulfonyl-specific effects .
Q. What analytical methods are recommended for detecting trace impurities?
- Methodological Answer :
- HPLC-PDA : Use a C18 column with gradient elution (water/acetonitrile + 0.1% TFA) to separate impurities.
- LC-MS/MS : Identify impurities via fragmentation patterns (e.g., dichlorinated byproducts at m/z 285.05).
- Reference Standards : Cross-validate with EP/BP impurity standards (see for analogous protocols) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
